molecular formula C8H9ClO3S B3049381 Benzenesulfonic acid, 4-chloro-, ethyl ester CAS No. 20443-71-4

Benzenesulfonic acid, 4-chloro-, ethyl ester

Cat. No.: B3049381
CAS No.: 20443-71-4
M. Wt: 220.67 g/mol
InChI Key: NXEDTZGUAGKMJS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-chloro-, ethyl ester (IUPAC name: ethyl 4-chlorobenzenesulfonate) is an organosulfur compound with the molecular formula C₈H₉ClO₃S and a molecular weight of 220.7 g/mol (calculated). It is an ester derivative of 4-chlorobenzenesulfonic acid, where the sulfonic acid group (–SO₃H) is replaced by an ethyl ester (–SO₃C₂H₅). The chlorine substituent at the para position on the benzene ring enhances its electrophilic character, making it reactive in organic synthesis.

This compound is primarily used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes. Its ester group facilitates solubility in organic solvents, while the sulfonate moiety contributes to stability under acidic conditions .

Properties

IUPAC Name

ethyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEDTZGUAGKMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174391
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-71-4
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-chloro-, ethyl ester typically involves the sulfonation of chlorobenzene followed by esterification. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide, which react with chlorobenzene to form 4-chlorobenzenesulfonic acid . The resulting sulfonic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-chloro-, ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The physicochemical and biological properties of benzenesulfonic acid esters vary significantly with substituent type (e.g., chloro, methyl, trifluoromethyl) and ester chain length. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS RN Key Applications/Findings
Ethyl 4-chlorobenzenesulfonate C₈H₉ClO₃S 220.7 Cl (para) Not explicitly listed† Agrochemical synthesis, intermediate
Ethyl 4-methylbenzenesulfonate C₉H₁₂O₃S 200.3 CH₃ (para) 80-40-0 Catalysis, esterification reactions
Ethyl 4-(trifluoromethylsulfonyl)benzoate C₁₀H₉F₃O₅S 318.2 CF₃SO₂ (para) 125261-30-5 Fluorinated intermediates, electronics
Methyl benzenesulfonate C₇H₈O₃S 172.2 515-46-8 Genotoxicity studies (weak mutagen)

Key Observations :

  • Substituent Effects : The chloro group in ethyl 4-chlorobenzenesulfonate increases electrophilicity compared to the methyl analog, enhancing reactivity in nucleophilic substitutions. The trifluoromethylsulfonyl group in the fluorinated derivative introduces strong electron-withdrawing effects, improving thermal stability .
  • Molecular Weight : Longer ester chains (e.g., ethyl vs. methyl) increase molecular weight and hydrophobicity, affecting solubility in polar solvents .

Biological Activity

Benzenesulfonic acid, 4-chloro-, ethyl ester (C8H9ClO3S) is an aromatic sulfonic acid derivative that exhibits various biological activities, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in biochemical research.

Chemical Structure and Properties

The compound features a benzenesulfonic acid moiety with a chlorine substituent at the para position and an ethyl ester group. The molecular weight is approximately 212.26 g/mol , which influences its solubility and reactivity in biological systems. The presence of the sulfonic acid group allows for ionic interactions with biomolecules, while the ethyl ester can undergo hydrolysis, releasing benzenesulfonic acid.

Enzyme Interactions

This compound has been shown to interact with various enzymes, primarily through ionic bonding facilitated by its sulfonic acid group. This interaction can lead to:

  • Inhibition or Activation of Enzymatic Activity : The compound's ability to form strong ionic bonds with amino acid residues in enzymes suggests potential roles in modulating enzymatic pathways.
  • Covalent Bonding : The ethyl ester group may engage in covalent bonding under certain conditions, influencing the biological effects of the compound.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives possess antimicrobial properties. For instance, studies have demonstrated that certain structural modifications can enhance antifungal activity against various pathogens. While specific data on 4-chloro-, ethyl ester is limited, related compounds have shown efficacy against both bacterial and fungal strains.

Synthesis

The synthesis of this compound typically involves:

  • Esterification : Reacting benzenesulfonic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Chlorination : Introducing chlorine at the para position of the benzene ring can be achieved through electrophilic aromatic substitution.

The general reaction can be summarized as follows:

Benzenesulfonic Acid+EthanolH2SO4Benzenesulfonic Acid 4 Chloro Ethyl Ester\text{Benzenesulfonic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzenesulfonic Acid 4 Chloro Ethyl Ester}

Case Study 1: Enzyme Modulation

A study investigating the interaction of benzenesulfonic acid derivatives with cyclooxygenase enzymes revealed that modifications to the sulfonic acid group can alter enzyme inhibition profiles. The research indicated that compounds with similar structures could serve as potential leads for drug development targeting inflammation-related pathways .

Case Study 2: Antifungal Activity

In a comparative analysis of salicylanilide esters, derivatives similar to benzenesulfonic acid were assessed for antifungal activity. Certain modifications demonstrated significant antifungal properties against yeasts and filamentous fungi, suggesting that further exploration of benzenesulfonic acid derivatives could yield effective antifungal agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Benzenesulfonic acid, 4-methyl-, ethyl esterContains a methyl group instead of a chloro groupModerate antimicrobial activity
Benzenesulfonic acid, 4-nitro-, ethyl esterContains a nitro groupEnhanced antifungal properties
This compoundContains a chlorine substituentPotential enzyme modulator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 2
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Benzenesulfonic acid, 4-chloro-, ethyl ester

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